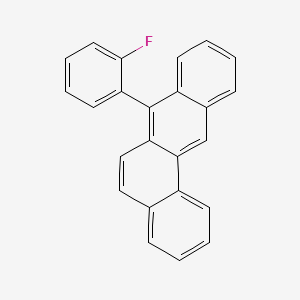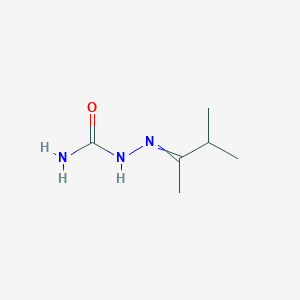
Isopropyl methyl ketone semicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(E)-3-methylbutan-2-ylideneamino]urea is an organic compound that belongs to the class of urea derivatives Urea derivatives are known for their wide range of applications in various fields, including agriculture, medicine, and industrial chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-3-methylbutan-2-ylideneamino]urea typically involves the reaction of an appropriate amine with an isocyanate. One common method is the nucleophilic addition of amines to isocyanates, which can be carried out under mild conditions. For example, the reaction of 3-methylbutan-2-amine with an isocyanate in the presence of a suitable catalyst can yield [(E)-3-methylbutan-2-ylideneamino]urea .
Industrial Production Methods
Industrial production of urea derivatives often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of catalysts, such as metal triflates, can enhance the efficiency of the reaction and improve yields .
化学反応の分析
Types of Reactions
[(E)-3-methylbutan-2-ylideneamino]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific substituents involved but often include the use of acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
科学的研究の応用
[(E)-3-methylbutan-2-ylideneamino]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial chemicals
作用機序
The mechanism of action of [(E)-3-methylbutan-2-ylideneamino]urea involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved often include the modulation of enzyme activity, which can lead to changes in metabolic processes .
類似化合物との比較
[(E)-3-methylbutan-2-ylideneamino]urea can be compared with other urea derivatives, such as:
Urea: The simplest urea derivative, widely used in fertilizers and industrial applications.
Thiourea: Similar to urea but contains sulfur, used in pharmaceuticals and agriculture.
Hydroxyurea: Used in medicine, particularly in the treatment of certain cancers and sickle cell anemia
[(E)-3-methylbutan-2-ylideneamino]urea is unique due to its specific structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
617-67-4 |
|---|---|
分子式 |
C6H13N3O |
分子量 |
143.19 g/mol |
IUPAC名 |
(3-methylbutan-2-ylideneamino)urea |
InChI |
InChI=1S/C6H13N3O/c1-4(2)5(3)8-9-6(7)10/h4H,1-3H3,(H3,7,9,10) |
InChIキー |
ZZDDKDAGFXIWOL-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=NNC(=O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-(Ethane-1,2-diyl)bis[4-(chloromethyl)-1,3-dioxolane]](/img/structure/B14754942.png)
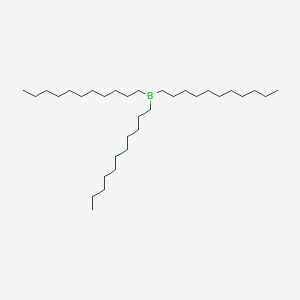
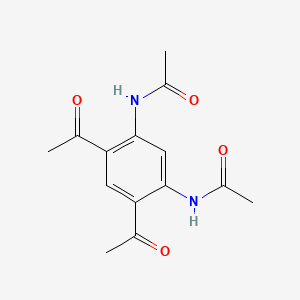
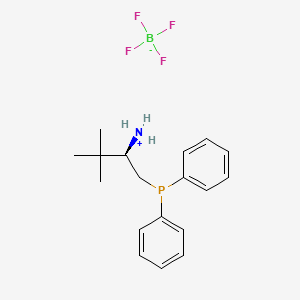
![(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(methylamino)-1,3-thiazolidin-4-one](/img/structure/B14754974.png)
![(2S)-N-[(2S)-1-amino-1-oxohexan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-benzamidopropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B14754977.png)
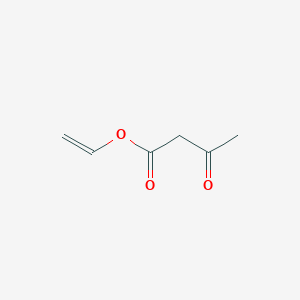

![ethyl N-[(ethoxycarbonylamino)-(2-nitrophenyl)methyl]carbamate](/img/structure/B14754987.png)
![Naphtho[2,3-f]quinoxaline](/img/structure/B14755003.png)
![3,9-Dioxapentacyclo[6.4.0.0~2,7~.0~4,11~.0~5,10~]dodecane](/img/structure/B14755011.png)
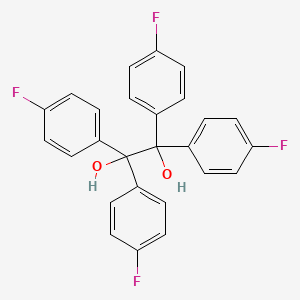
![[S(R)]-N-[(S)-(4-Methoxyphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14755020.png)
